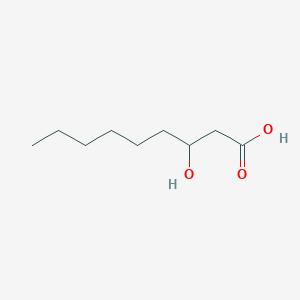
(2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile, also known as N-oxide, is a chemical compound that has been widely studied for its potential applications in various fields such as medicine, agriculture, and material science. This compound has a unique structure that allows it to exhibit different properties and functions, making it a promising candidate for future research.
作用机制
The mechanism of action of (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways. This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway. It has also been found to inhibit the growth of bacteria and parasites by disrupting their cell membrane and DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce oxidative stress, DNA damage, and lipid peroxidation in cells. It has also been shown to modulate the expression of genes involved in inflammation, cell cycle regulation, and apoptosis. In addition, this compound has been found to affect the activity of neurotransmitters such as acetylcholine and dopamine, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
One of the main advantages of (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile is its versatility in terms of its chemical structure and properties. This allows researchers to modify its structure and tailor its properties to suit their specific research needs. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications. It is important for researchers to carefully evaluate the safety and toxicity of this compound before using it in their experiments.
List of
未来方向
1. Development of novel (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile derivatives with improved pharmacological activity and reduced toxicity.
2. Investigation of the mechanism of action of this compound on cellular signaling pathways and gene expression.
3. Exploration of the potential applications of this compound in material science, such as in the development of new catalysts and sensors.
4. Evaluation of the use of this compound as a potential therapeutic agent for neurological disorders such as Alzheimer's disease.
5. Investigation of the effects of this compound on the gut microbiome and its potential applications in agriculture and animal husbandry.
合成方法
The synthesis of (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile can be achieved through various methods, including the oxidation of pyridine derivatives, the reaction of pyridine with nitrosating agents, and the reaction of pyridine with cyanogen. Among these methods, the oxidation of pyridine derivatives is the most commonly used approach. This method involves the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate to convert pyridine into this compound.
科学研究应用
(2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit various pharmacological activities such as anticancer, antimicrobial, and antiparasitic effects. Several studies have also shown that this compound can act as a potent inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
属性
IUPAC Name |
(2Z)-2-hydroxyimino-2-pyridin-2-ylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-5-7(10-11)6-3-1-2-4-9-6/h1-4,11H/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTRMUBZBNVTOO-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/O)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

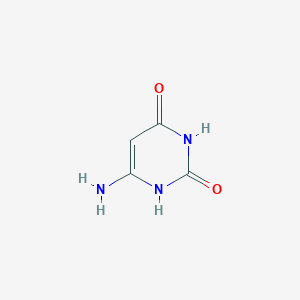
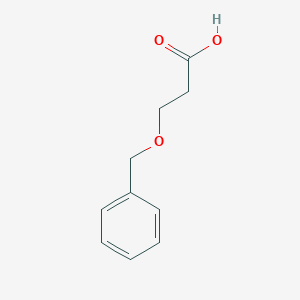
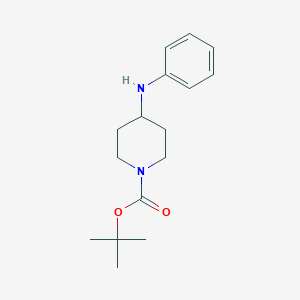
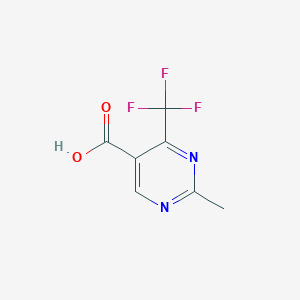
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)
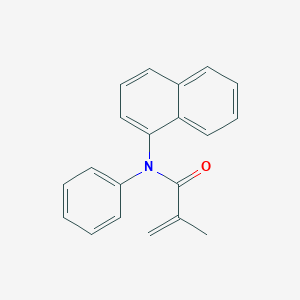
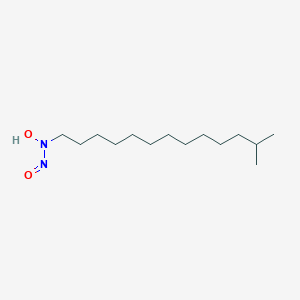
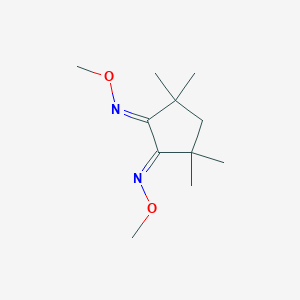
![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)
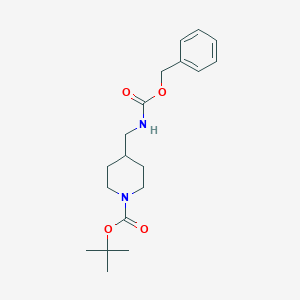
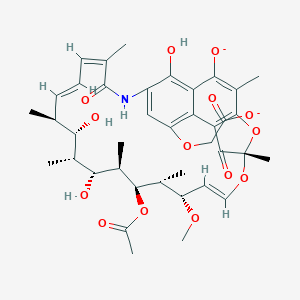
![N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)
